molecular formula C6H12N2O B13282278 2-Amino-3-methylpent-4-enamide

2-Amino-3-methylpent-4-enamide

Cat. No.: B13282278
M. Wt: 128.17 g/mol
InChI Key: KSHZSOGIBAZLDV-UHFFFAOYSA-N
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Description

2-Amino-3-methylpent-4-enamide is an organic compound with the molecular formula C6H12N2O. It is a white solid that is soluble in water and has a structure that includes an amino group, a methyl group, and an enamide functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methylpent-4-enamide can be synthesized through organic synthesis methods. The process typically involves the selection of appropriate reactants, optimization of reaction conditions, and purification techniques. One common method involves the reaction of 3-methyl-2-pentenoic acid with ammonia or an amine under controlled conditions to form the desired enamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process includes the careful selection of raw materials, optimization of reaction parameters such as temperature and pressure, and the use of purification methods like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylpent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-3-methylpent-4-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structure, which resembles natural amino acids, makes it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-3-methylpent-4-enamide can be compared with other similar compounds, such as:

    2-Amino-3-methylbutanamide: This compound has a similar structure but lacks the double bond present in this compound.

    2-Amino-3-methylhex-4-enamide: This compound has an additional carbon atom in the chain, making it slightly larger.

    2-Amino-3-methylpentanoic acid: This compound has a carboxylic acid group instead of the enamide group.

The uniqueness of this compound lies in its specific structure, which combines an amino group, a methyl group, and an enamide functional group, giving it distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-amino-3-methylpent-4-enamide

InChI

InChI=1S/C6H12N2O/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H2,8,9)

InChI Key

KSHZSOGIBAZLDV-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C(=O)N)N

Origin of Product

United States

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